Maltose
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Overview
Description
. It is a reducing sugar and is less sweet than sucrose. Maltose is naturally found in germinating grains and is a product of starch hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltose can be synthesized through the enzymatic hydrolysis of starch using the enzyme diastase . During this process, starch is broken down into this compound and other smaller glucose polymers. The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled hydrolysis of starch using amylase enzymes . The process involves heating starch with a strong acid for several minutes, followed by enzymatic treatment to yield this compound. This method ensures high purity and efficiency in this compound production .
Types of Reactions:
Oxidation: this compound can be oxidized to form gluconic acid and other oxidation products.
Reduction: this compound can be reduced to form sorbitol, a sugar alcohol.
Common Reagents and Conditions:
Hydrolysis: Acid catalysts or the enzyme maltase.
Oxidation: Oxidizing agents such as nitric acid.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Glucose.
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Scientific Research Applications
Maltose has a wide range of applications in scientific research:
Mechanism of Action
Maltose exerts its effects primarily through its hydrolysis into glucose by the enzyme maltase . The glucose produced is then utilized by the body for energy or stored as glycogen in the liver . The molecular targets involved in this process include the enzymes amylase and maltase, which catalyze the breakdown of starch and this compound, respectively .
Comparison with Similar Compounds
Sucrose: Composed of glucose and fructose linked by an α(1→2) glycosidic bond.
Lactose: Composed of glucose and galactose linked by a β(1→4) glycosidic bond.
Trehalose: Composed of two glucose molecules linked by an α(1→1) glycosidic bond.
Uniqueness of Maltose: this compound is unique due to its specific α(1→4) glycosidic bond, which makes it a reducing sugar and allows it to participate in reactions that other disaccharides like sucrose cannot . Additionally, this compound’s role in the hydrolysis of starch and its presence in germinating grains highlight its importance in both natural and industrial processes .
Properties
CAS No. |
69-79-4 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11-,12-/m1/s1 |
InChI Key |
GUBGYTABKSRVRQ-KEUNEUHJSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
boiling_point |
Decomposes (NIOSH, 2024) decomposes Decomposes |
density |
1.27 to 1.61 (NIOSH, 2024) 1.27-1.61 |
melting_point |
102-103 °C |
14641-93-1 69-79-4 |
|
physical_description |
White odorless crystals; [Mallinckrodt Baker MSDS] |
solubility |
780.0 mg/mL |
Synonyms |
Maltose |
vapor_pressure |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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